molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No. B103567
CAS RN: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the fifth position. It is a compound of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules and its involvement in diverse chemical reactions.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been explored in several studies. For instance, an efficient synthesis of a carboxylic acid moiety, which is a potent dopamine and serotonin receptor antagonist, involved the bromination of a methylamino derivative to produce a desired product in a 67% overall yield . Another study described the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate, followed by interaction with ammonia and acetylation to produce 3-acetylamino-5-ethoxypyridine . Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via a bromo-nitropyridine intermediate has been reported, highlighting the complexity and potential side reactions in the synthesis of ethoxypyridine derivatives .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-ethoxypyridine and related compounds can be inferred from studies on similar brominated pyridines. For example, lanthanide complexes with brominated benzoic acid and bipyridine derivatives have been synthesized, and their crystal structures were determined using single-crystal X-ray diffraction, revealing a 3D supramolecular network . This suggests that 3-Bromo-5-ethoxypyridine could also form complex structures with other molecules, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving brominated pyridines are diverse. A study on the amination of 3-bromo-4-ethoxypyridine indicated the formation of a byproduct, suggesting the intermediacy of a pyridyne . Another research demonstrated the use of brominated trihalomethylenones as precursors to various pyrazoles, indicating the versatility of brominated compounds in synthesizing heterocyclic structures . The reactivity of bromine atoms in these compounds is crucial for their transformation into other functional groups or molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-ethoxypyridine can be deduced from the behavior of similar compounds. For instance, the reaction of bromo-derivatives of ethoxypyridine with hydrochloric acid resulted in halogen exchange and substitution of the ethoxy group by hydroxyl, suggesting that the presence of the ethoxy group and the bromine atom significantly affects the compound's reactivity in acidic conditions . The thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated benzoic acid and bipyridine derivatives were also studied, providing insights into the stability and potential applications of brominated pyridines in materials science .

Scientific Research Applications

Synthesis and Reactivity

3-Bromo-5-ethoxypyridine serves as an essential intermediate in the synthesis of various pyridine derivatives. The compound is prepared from 3,5-dibromopyridine, which is converted into 3-bromo-5-ethoxypyridine by reacting with sodium ethylate. This intermediate can further react with ammonia, and subsequent acetylation with acetic anhydride results in the formation of 3-acetylamino-5-ethoxypyridine (Hertog, Falter, & Van Der Linde, 1948).

Chemical Reactions and Mechanisms

The chemical behavior of bromo-derivatives of 2- and 3-ethoxypyridine, including 3-bromo-5-ethoxypyridine, has been extensively studied. When heated with aqueous hydrochloric acid, these derivatives undergo interesting transformations, such as the substitution of the ethoxy group by the hydroxyl group and the replacement of the bromine atom with chlorine. These reactions not only showcase the reactivity of these compounds under different conditions but also pave the way for the synthesis of various other derivatives, providing insights into the mechanism of halogen migration in such compounds (Hertog & Bruyn, 2010).

Applications in Synthesis of Pharmaceuticals

3-Bromo-5-ethoxypyridine is also crucial in the development of pharmaceutical compounds. For instance, it is involved in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors, which are significant in treating various inflammatory conditions. The compound AM803, now known as GSK2190915, is one such example, where the ethoxypyridine moiety plays a vital role. It demonstrates the potential of 3-bromo-5-ethoxypyridine derivatives in medicinal chemistry, especially in the synthesis of compounds with significant pharmacological activity (Stock et al., 2011).

Safety And Hazards

3-Bromo-5-ethoxypyridine is classified under the GHS07 hazard class . It has the hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P305, P338, and P351, advising to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxypyridine

CAS RN

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
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Synthesis routes and methods I

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
60%

Synthesis routes and methods II

Procedure details

As shown in step 2-iii of Scheme 2, 3-chloroperoxybenzoic acid (9.426 g, 42.06 mmol) was added to 3-bromo-5-methoxypyridine (4.25 g, 21 mmol) in 200 mL of DCM at RT. The reaction was stirred overnight and the mixture was washed with 200 mL of 2 N NaOH and 2×200 mL brine. The organic phase was dried over MgSO4, filtered and the volatiles removed under reduced pressure to provide 3-bromo-5-ethoxypyridine, 1-oxide (Compound 1002, 4.4 g): 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.9 (s, 1H), 7.0 (s, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
9.426 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
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Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
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Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, sodium (4.60 g, 200.0 mmol) was added to absolute ethanol (100 mL) at 0-5° C., and the stirring mixture was allowed to warm to ambient temperature over 18 h. To the resulting solution was added 3,5-dibromopyridine (31.50 g, 133.0 mmol), followed by DMF (100 mL). The mixture was heated at 70° C. for 48 h. The brown mixture was cooled, poured into water (600 mL), and extracted with ether (3×500 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation, producing 46.70 g of an oil. Purification by vacuum distillation afforded 22.85 g (85.0%) of an oil, bp 89-90° C. at 2.8 mm Hg, (lit. bp 111° C. at 5 mm Hg, see K. Clarke et al., J. Chem. Soc. 1885 (1960)).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
reactant
Reaction Step Three
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Quantity
600 mL
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solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-ethoxypyridine
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3-Bromo-5-ethoxypyridine

Citations

For This Compound
16
Citations
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… We also heated a dibromoderivative of 3-bromo-5-ethoxypyridine with hydrochloric acid solution. This compound (XII) was obtained by reacting 3-bromo5-ethoxypyridine with bromine …
Number of citations: 23 onlinelibrary.wiley.com
HJ Den Hertog, M Van Ammers… - Recueil des Travaux …, 1955 - Wiley Online Library
Whereas the nitration of 3‐bromo‐, 3,5‐dibromo‐, as well as of 3‐methoxypyridine‐N‐oxide yields the 4‐nitro compound, from the mixture obtained in the nitration of 3‐bromo‐5‐…
Number of citations: 12 onlinelibrary.wiley.com
HJ den Hertog, AWM Falter… - Recueil des Travaux …, 1948 - Wiley Online Library
… via 3-amino-5-bromopyridine or via 3-bromo5-ethoxypyridine; we chose the latter. The … method of Weidel and Blau, handled 3-bromo5-ethoxypyridine 4). This compound is mentioned …
Number of citations: 12 onlinelibrary.wiley.com
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1961 - Wiley Online Library
… When 3-bromo-5-ethoxypyridine (IX) was treated with potassium amide, 3-amino-5-ethoxypyridine (VIII) was obtaincd once more as the sole reaction product. Neither 2-amino-5-…
Number of citations: 68 onlinelibrary.wiley.com
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… 1.42 g (7 mmoles) of 3-bromo-5-ethoxypyridine were oxidized by treating it at room temperature for 4 days with a solution of perbenzoic acid in 25 ml of chloroform containing 0.22 g (14 …
Number of citations: 21 onlinelibrary.wiley.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
Aminations of 2‐bromo‐3‐ethoxy‐, 2‐bromo‐4‐ethoxy‐, 2‐bromo‐5‐ethoxy‐, 3‐bromo‐2‐ethoxy‐ and 4‐bromo‐2‐ethoxy‐pyridine with potassium amide in liquid ammonia are …
Number of citations: 35 onlinelibrary.wiley.com
HNM van der Lans… - Recueil des Travaux …, 1968 - Wiley Online Library
Whereas it is very likely that 2, 3-dehydropyridine-N-oxide is formed as a reaction intermediate 3, there is less evidence for the generation of 2, 3-dehydropyridine, the fact that by …
Number of citations: 12 onlinelibrary.wiley.com
B Heinz, D Djukanovic, F Siemens, M Idriess… - Synthesis, 2021 - thieme-connect.com
… Pyridine 12a was prepared by GP1 using 3-bromo-5-ethoxypyridine (11a; 202 mg, 1.00 mmol), piperidine (0.12 mL, 1.20 mmol), and KHMDS (2.20 mL, 2.20 mmol). After workup, the …
Number of citations: 0 www.thieme-connect.com
S Lucas, M Negri, R Heim, C Zimmer… - Journal of Medicinal …, 2011 - ACS Publications
Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones (eg, 1−3) constitute a class of highly potent and selective inhibitors of aldosterone synthase (CYP11B2), a promising target for the …
Number of citations: 67 pubs.acs.org
WH Bunnelle, KR Tietje, JM Frost… - Journal of medicinal …, 2009 - ACS Publications
… Prepared from 5 (600 mg, 2.8 mmol) and 3-bromo-5-ethoxypyridine (625 mg, 3.1 mmol) by procedure A as described for Boc-6, followed by deprotection and salt formation with HCl in …
Number of citations: 28 pubs.acs.org

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